Azamethonium

Description

Structure

3D Structure

Properties

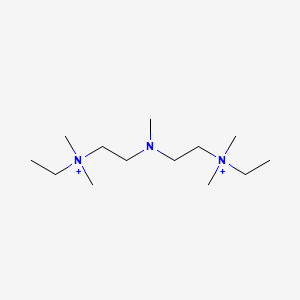

IUPAC Name |

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2/h8-13H2,1-7H3/q+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWGPUVJQFTOQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-53-6 (dibromide) |

Source

|

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30861863 |

Source

|

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-30-0 |

Source

|

| Record name | 2,2′-(Methylimino)bis[N-ethyl-N,N-dimethylethanaminium] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZAMETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XK6AW58D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azamethonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamethonium is a quaternary ammonium compound classified as a ganglionic blocker. Its mechanism of action is centered on the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. This action effectively severs neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems. Historically used as an antihypertensive agent, its lack of specificity and consequent broad range of effects have led to its replacement by more targeted therapies. However, its distinct mode of action continues to make it a valuable pharmacological tool for research into autonomic function and nicotinic receptor pharmacology. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data from related compounds, comprehensive experimental protocols for its study, and illustrative diagrams of the relevant physiological and experimental pathways.

Introduction

This compound, also known as this compound bromide, is a bis-quaternary ammonium compound that exhibits potent ganglionic blocking properties. Its action is analogous to that of the prototypical ganglionic blocker, hexamethonium. These agents were among the first effective drugs for the treatment of hypertension.[1] The primary molecular target of this compound is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for signal transduction in the autonomic nervous system.[2] By inhibiting these receptors, this compound produces a non-selective blockade of both sympathetic and parasympathetic outflow, leading to a variety of physiological effects.[3]

Core Mechanism of Action: Non-Competitive Antagonism of Neuronal Nicotinic Acetylcholine Receptors

The principal mechanism of action of this compound is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. Unlike competitive antagonists that vie with acetylcholine (ACh) for its binding site, this compound acts as a non-competitive antagonist.[4] It is understood to function as an open channel blocker, meaning it enters and occludes the ion pore of the nAChR after the channel has been opened by the binding of acetylcholine.[4] This prevents the influx of sodium and calcium ions that is necessary for the depolarization of the postganglionic neuron.

This non-depolarizing blockade leads to the cessation of nerve impulse transmission through the ganglia.[4] Consequently, the end organs innervated by the autonomic nervous system are deprived of both sympathetic and parasympathetic signals. The ultimate physiological response to this compound administration is therefore dependent on the dominant autonomic tone of a particular organ system.

Signaling Pathway of Ganglionic Transmission and its Blockade by this compound

The following diagram illustrates the normal signaling cascade at the autonomic ganglion and the point of intervention by this compound.

References

- 1. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic antagonist - Wikipedia [en.wikipedia.org]

- 3. Role of Key Aromatic Residues in the Ligand-binding Domain of α7 Nicotinic Receptors in the Agonist Action of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A brief history of great discoveries in pharmacology: in celebration of the centennial anniversary of the founding of the American Society of Pharmacology and Experimental Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Azamethonium Bromide: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamethonium bromide is a synthetic bis-quaternary ammonium compound, historically significant as a ganglionic blocking agent used for the management of hypertension. Its mechanism of action involves the non-selective blockade of nicotinic acetylcholine receptors at autonomic ganglia. This technical guide provides an in-depth overview of the chemical properties and structural features of this compound bromide, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physical properties, and structural information. Furthermore, it outlines generalized experimental protocols for the determination of its key chemical properties and presents a diagrammatic representation of its synthesis workflow.

Chemical Identity and Structure

This compound bromide is chemically designated as ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium dibromide.[1] It is a symmetrical bis-quaternary ammonium salt.

Table 1: Chemical Identifiers of this compound Bromide

| Identifier | Value | Reference |

| IUPAC Name | ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium dibromide | [1] |

| CAS Number | 306-53-6 | |

| Chemical Formula | C₁₃H₃₃Br₂N₃ | [2] |

| SMILES Notation | CC--INVALID-LINK--(C)CCN(C)CC--INVALID-LINK--(C)CC.[Br-].[Br-] | [1] |

The structure of this compound bromide features two quaternary ammonium groups separated by a central methylamino-diethyl chain. This structure is crucial for its activity as a ganglionic blocker, allowing it to interact with and block nicotinic receptors.

Physicochemical Properties

The physicochemical properties of this compound bromide are summarized in the table below. These properties are essential for its handling, formulation, and in-vitro studies.

Table 2: Physicochemical Properties of this compound Bromide

| Property | Value | Reference |

| Molecular Weight | 391.23 g/mol | [1][2] |

| Melting Point | 212-215 °C | [3] |

| Solubility | Freely soluble in water, easily soluble in alcohol. | |

| Appearance | White or slightly yellowish crystalline powder. | |

| Hygroscopicity | Very hygroscopic. | |

| LogP | -4.88120 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Experimental Protocols

Synthesis of this compound Bromide

The synthesis of this compound bromide was first reported by Marxer and Miescher in 1951. The general workflow for its preparation from pentamethyldiethylenetriamine and ethyl bromide is outlined below.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentamethyldiethylenetriamine in a suitable solvent such as ethanol.

-

Addition of Alkylating Agent: To the stirred solution, add a molar excess of ethyl bromide dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours to ensure complete quaternization of the terminal tertiary amine groups.

-

Isolation and Purification: After cooling, the crude this compound bromide will precipitate out of the solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of alcohol and ethyl acetate, to yield the final product as prisms or rhombohedra.

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound bromide.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The melting range is reported. For this compound bromide, this is typically observed between 212-215 °C.[3]

Determination of Solubility (Qualitative)

Protocol:

-

Solvent Preparation: Use deionized water and absolute ethanol as solvents.

-

Sample Addition: To separate test tubes containing 1 mL of each solvent, add a small amount (e.g., 10 mg) of this compound bromide.

-

Observation: Agitate the tubes and observe for the dissolution of the solid. If it dissolves completely, add more solute until saturation is reached to confirm high solubility. The observation that this compound bromide dissolves readily in water and alcohol indicates its high polarity.

Stability-Indicating Assay

A stability-indicating assay is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors. A general approach using High-Performance Liquid Chromatography (HPLC) is described.

Protocol:

-

Forced Degradation Studies: Subject this compound bromide to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound bromide from all its degradation products. This typically involves optimizing the mobile phase composition, column type, and detector wavelength.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Stability Studies: Store samples of this compound bromide under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Analyze the samples at predetermined time points using the validated stability-indicating HPLC method to monitor for any degradation and to determine the shelf-life of the compound.

Mechanism of Action at the Chemical Level

This compound bromide functions as a ganglionic blocker by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. The two quaternary ammonium groups in its structure are key to its binding to the anionic sites on the nAChR, thereby blocking the channel and preventing the transmission of nerve impulses.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound bromide. The tabulated data on its chemical identifiers and physicochemical properties offer a quick reference for laboratory use. The inclusion of generalized experimental protocols for its synthesis and characterization provides a methodological framework for researchers. The diagrammatic representations of its synthesis and mechanism of action further aid in the conceptual understanding of this compound. While this compound bromide is no longer in widespread clinical use, it remains a valuable tool in pharmacological research for studying the autonomic nervous system. This guide serves as a foundational resource for scientists and professionals engaged in such research or in the broader field of drug development.

References

Pharmacological Profile of Azamethonium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamethonium compounds are a class of synthetic organic molecules that function as ganglionic blockers. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its closely related analogue, Hexamethonium. It details their mechanism of action as non-depolarizing, non-competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. This guide summarizes the available quantitative data on their potency, outlines key experimental protocols for their characterization, and provides visual representations of their mechanism and relevant experimental workflows. Due to the limited availability of specific quantitative data for this compound, data for the prototypical ganglionic blocker Hexamethonium is included as a reference.

Introduction

This compound is a symmetrical bis-quaternary ammonium compound that exerts its pharmacological effects by interrupting neural transmission at autonomic ganglia.[1] This action results in the blockade of both the sympathetic and parasympathetic nervous systems, leading to a wide range of physiological effects.[1][2] Historically, ganglionic blockers were among the first effective antihypertensive agents. However, their broad and non-specific mechanism of action leads to a variety of side effects, which has largely led to their replacement by more specific drugs in clinical practice.[3][4] Nevertheless, they remain valuable tools in experimental pharmacology for studying the autonomic nervous system.[1]

Mechanism of Action

This compound and related compounds act as non-depolarizing ganglionic blockers.[5] Their primary molecular target is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission within autonomic ganglia.[2][6]

Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, this compound is a non-competitive antagonist that acts as an open channel blocker.[5] It is thought to bind within the ion pore of the nAChR, physically obstructing the influx of Na+ and Ca2+ ions that is necessary for the depolarization of the postganglionic neuron.[5] This blockade prevents the propagation of the nerve impulse from the preganglionic to the postganglionic neuron, effectively shutting down neurotransmission through the ganglion.[1]

Quantitative Pharmacological Data

Quantitative data on the potency of this compound is scarce in publicly available literature. However, data for the structurally and functionally similar compound, Hexamethonium, provides valuable insight into the general potency of this class of ganglionic blockers.

| Compound | Assay Type | Receptor/Tissue | Radioligand | IC50 | Ki | Reference |

| Hexamethonium | Radioligand Binding | Human Brain Membranes (nAChR) | (-)-[3H]nicotine | >50 µM | - | [7] |

| Mecamylamine | Whole-cell Patch Clamp | Rat Chromaffin Cells (nAChR) | - | 0.34 µM | - | [8] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The Ki value is the inhibition constant for a drug, representing the equilibrium constant for the binding of the inhibitor to the receptor.[9][10] The IC50 value for Hexamethonium suggests a relatively low potency at the nicotinic receptors labeled by nicotine in the human brain, while mecamylamine shows significantly higher potency in a functional assay on rat chromaffin cells.[7][8] The lack of specific this compound data highlights a gap in the current understanding of its pharmacological profile.

Experimental Protocols

The characterization of this compound compounds typically involves a combination of receptor binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for the neuronal nicotinic acetylcholine receptor.

Materials:

-

Receptor Source: Membranes prepared from a cell line stably expressing a specific nAChR subtype (e.g., α3β4, the predominant ganglionic subtype) or from dissected autonomic ganglia.

-

Radioligand: A tritiated nAChR antagonist with high affinity, such as [3H]epibatidine or [3H]cytisine.

-

Test Compound: this compound bromide dissolved in an appropriate buffer.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a high concentration of a known nAChR antagonist (e.g., unlabeled epibatidine) is added to a set of wells.

-

For determining total binding, only buffer is added instead of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the effect of a compound on the function of ion channels, such as nAChRs.

Objective: To determine the functional inhibition of nAChR-mediated currents by this compound.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding the desired nAChR subunits (e.g., α3 and β4).

-

Recording Solution: Oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES).

-

Agonist Solution: Acetylcholine (ACh) dissolved in recording solution.

-

Test Compound Solution: this compound dissolved in recording solution at various concentrations.

-

Voltage Clamp Amplifier and Data Acquisition System.

-

Glass microelectrodes filled with KCl.

Protocol:

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with nAChR cRNA and incubate for 2-7 days to allow for receptor expression.

-

Electrode Placement: Place the oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply a brief pulse of ACh to the oocyte to elicit an inward current mediated by the activation of nAChRs. Record the peak current amplitude.

-

Compound Application: Perfuse the oocyte with the test compound (this compound) at a specific concentration for a set period.

-

Inhibition Measurement: While in the presence of the test compound, re-apply the same pulse of ACh and record the resulting current.

-

Washout: Perfuse the oocyte with the recording solution to wash out the test compound and allow for the recovery of the ACh-induced current.

-

Dose-Response: Repeat steps 5-7 with a range of this compound concentrations to generate a dose-response curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound by comparing the current amplitude in the presence and absence of the compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of ganglionic blockade by this compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound compounds are potent ganglionic blockers that act as non-competitive antagonists of neuronal nicotinic acetylcholine receptors. While their clinical use is limited due to their non-specific effects, they continue to be important pharmacological tools for autonomic nervous system research. This guide provides a comprehensive overview of their pharmacological profile, including their mechanism of action, available quantitative data (using Hexamethonium as a surrogate), and detailed experimental protocols for their characterization. The provided diagrams visually summarize the key molecular interactions and experimental procedures. Further research is warranted to determine specific quantitative pharmacological parameters for this compound itself to provide a more complete understanding of its properties.

References

- 1. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 5. Hexamethonium - Wikipedia [en.wikipedia.org]

- 6. CV Pharmacology | Autonomic Ganglia [cvpharmacology.com]

- 7. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

Azamethonium's Impact on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamethonium is a bis-quaternary ammonium compound that acts as a ganglionic blocking agent. Its primary mechanism of action is the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. By blocking these receptors, this compound effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This guide provides an in-depth technical overview of the effects of this compound on the sympathetic nervous system, including its mechanism of action, quantitative potency, and the resulting physiological consequences. Detailed experimental protocols for studying these effects are also provided, along with visual representations of key pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and extensively studied ganglionic blocker, Hexamethonium, is included for comparative purposes.

Mechanism of Action: Blockade of Sympathetic Ganglionic Transmission

The sympathetic nervous system plays a crucial role in regulating a myriad of physiological processes, including cardiovascular function, thermoregulation, and the "fight-or-flight" response. This regulation is mediated through a network of neurons, with signals originating in the central nervous system and relayed to target organs via sympathetic ganglia.

At the sympathetic ganglion, preganglionic neurons release the neurotransmitter acetylcholine (ACh), which binds to and activates nicotinic acetylcholine receptors (nAChRs) on the surface of postganglionic neurons. This activation leads to depolarization of the postganglionic neuron and the propagation of a nerve impulse to the effector organ, where norepinephrine is typically released.

This compound exerts its effect by binding to a site within the ion channel of the ganglionic nAChRs, rather than competing with ACh at its binding site. This non-competitive antagonism prevents the influx of ions that would normally occur upon ACh binding, thereby blocking the transmission of the nerve impulse across the ganglion. The consequence of this ganglionic blockade is a reduction in the overall sympathetic tone, leading to a range of physiological effects.

Figure 1. Signaling pathway of this compound's blockade of sympathetic ganglionic transmission.

Quantitative Data on Potency

Quantifying the potency of a compound is essential for understanding its pharmacological profile. For ganglionic blockers like this compound, this is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). While specific data for this compound's interaction with sympathetic ganglionic nAChRs is scarce in the literature, the following table summarizes available and relevant quantitative data. For context, data for the analogous compound Hexamethonium is also provided.

| Compound | Parameter | Value | Receptor/Cell Line | Reference |

| This compound bromide | IC50 | < 10 µM | Neuro2a cells (cytotoxicity) | [1] |

| This compound bromide | LD50 (intravenous) | 60 mg/kg | Mice | [2] |

| This compound bromide | LD50 (intravenous) | 75 mg/kg | Rabbits | [2] |

| Hexamethonium | Average IC50 | 65.8 ± 28.8 µM | α4β2-nAChR | |

| Hexamethonium | Ki | 4.66 | Nicotinic Acetylcholine Receptor (Rat) | |

| Hexamethonium | IC50 | > 50 µM | Nicotinic Receptors (Human Brain) |

Physiological Effects on the Sympathetic Nervous System

The blockade of sympathetic ganglia by this compound leads to a decrease in sympathetic outflow to various organs, resulting in a predictable set of physiological responses.

-

Cardiovascular System: The most prominent effects are seen in the cardiovascular system. The reduction in sympathetic tone to blood vessels causes vasodilation, leading to a decrease in peripheral resistance and a subsequent fall in arterial blood pressure (hypotension). The blockade of sympathetic input to the heart results in a decrease in heart rate (bradycardia) and reduced myocardial contractility. However, the concurrent blockade of the parasympathetic ganglia, which normally exert a tonic inhibitory effect on heart rate, can sometimes lead to a paradoxical increase in heart rate (tachycardia) as the sympathetic influence, though diminished, may become dominant.

-

Other Sympathetic Functions: Inhibition of sympathetic outflow can also lead to other effects such as a decrease in sweating (anhidrosis) and a reduction in the secretion of catecholamines from the adrenal medulla.

Experimental Protocols

The study of this compound's effects on the sympathetic nervous system can be approached through both in vivo and in vitro experimental models.

In Vivo Assessment of Cardiovascular Effects in a Rat Model

This protocol describes the measurement of blood pressure and heart rate in anesthetized rats following the administration of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., urethane or a combination of ketamine and xylazine)

-

Cannulas for tracheal, femoral artery, and femoral vein insertion

-

Pressure transducer and recording system

-

This compound bromide solution (in sterile saline)

-

Heparinized saline

Procedure:

-

Anesthetize the rat and ensure a stable plane of anesthesia is maintained throughout the experiment.

-

Perform a tracheotomy and insert a tracheal cannula to ensure a patent airway.

-

Cannulate the femoral artery for direct measurement of arterial blood pressure. Connect the cannula to a pressure transducer linked to a recording system.

-

Cannulate the femoral vein for intravenous administration of this compound.

-

Allow the animal to stabilize for a period of 20-30 minutes, during which baseline blood pressure and heart rate are recorded.

-

Administer a bolus dose of this compound bromide intravenously. A dose-response curve can be generated by administering increasing doses of the compound.

-

Continuously record blood pressure and heart rate for a defined period after each dose to observe the onset, magnitude, and duration of the hypotensive and heart rate effects.

-

At the end of the experiment, euthanize the animal according to approved institutional guidelines.

References

An In-depth Technical Guide to the Ganglionic Blocking Action of Azamethonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamethonium is a synthetic, bis-quaternary ammonium compound that exhibits potent ganglionic blocking activity. Historically, drugs of this class were pivotal in the management of hypertension and have served as crucial pharmacological tools for dissecting the functioning of the autonomic nervous system. This technical guide provides a comprehensive overview of the core principles underlying the ganglionic blocking action of this compound, with a focus on its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the structure-activity relationships that govern its function. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related and prototypical ganglionic blockers, such as hexamethonium, to provide a thorough understanding of its pharmacological profile.

Mechanism of Action

The primary mechanism by which this compound exerts its effects is through the non-depolarizing blockade of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1][2][3] These receptors are ligand-gated ion channels that are crucial for neurotransmission between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][2][3]

Signaling Pathway of Autonomic Ganglionic Transmission

Upon arrival of an action potential at the preganglionic nerve terminal, acetylcholine (ACh) is released into the synaptic cleft. ACh then binds to nAChRs on the postganglionic neuron, causing a conformational change that opens the associated ion channel. The subsequent influx of sodium ions leads to depolarization of the postsynaptic membrane, and if the threshold is reached, an action potential is generated and propagated along the postganglionic neuron.

This compound, as a competitive antagonist, binds to the nAChR at or near the acetylcholine binding site, thereby preventing ACh from binding and activating the receptor.[4] This inhibition of neurotransmission at the ganglionic level effectively blocks the output of both the sympathetic and parasympathetic nervous systems. Some evidence suggests that related bis-ammonium compounds may also act by blocking the open ion channel, a non-competitive mechanism.[1]

Quantitative Pharmacological Data

Quantitative data on the ganglionic blocking potency of this compound are not extensively reported in recent literature. However, data from studies on the structurally similar compound, hexamethonium, and other bis-quaternary ammonium ganglionic blockers provide valuable insights. The potency of these compounds is typically assessed by their ability to inhibit responses to nicotinic agonists or preganglionic nerve stimulation in various experimental models.

| Parameter | Value | Compound | Preparation | Reference |

| IC50 | ~2.2 µM | Hexamethonium | Bovine adrenomedullary chromaffin cells (ACh-evoked currents) | [5] |

| pA2 | Not available | This compound | Not available | |

| Effect on Blood Pressure | Dose-dependent reduction | Hexamethonium | Anesthetized rats | [6] |

| Inhibition of Contraction | Dose-dependent | Hexamethonium | Guinea-pig isolated ileum (nicotine-induced) | [7] |

Note: The table includes data for hexamethonium as a proxy for this compound due to the limited availability of specific quantitative data for the latter.

Experimental Protocols

The investigation of the ganglionic blocking action of this compound involves a range of in vitro and in vivo experimental techniques.

In Vitro Isolated Tissue Preparations

Objective: To quantify the antagonistic effect of this compound on nicotinic receptor-mediated smooth muscle contraction.

Experimental Workflow for Isolated Ileum Preparation

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized animal (e.g., guinea pig or rat) and cleaned of mesenteric attachments.[8][9]

-

Mounting: The tissue is mounted vertically in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.[8][9]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Control Response: A cumulative concentration-response curve is generated for a nicotinic agonist (e.g., nicotine or carbachol) to establish the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined time.

-

Test Response: The concentration-response curve for the agonist is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the agonist concentration-response curve is used to determine the potency of this compound, often expressed as a pA₂ value from a Schild plot.[10][11]

Electrophysiological Recordings

Objective: To directly measure the effect of this compound on ion currents mediated by nAChRs in isolated ganglion neurons.

Experimental Workflow for Voltage-Clamp Recording

Methodology:

-

Cell Preparation: Neurons are acutely dissociated from autonomic ganglia (e.g., superior cervical ganglion of a rabbit or rat) or cultured cell lines expressing the desired nAChR subtypes are used.[1][4]

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to control the membrane potential of a single neuron and record the ion currents flowing across the cell membrane.[5][12]

-

Agonist Application: A nicotinic agonist is applied to the cell, and the resulting inward current (primarily carried by Na⁺ and Ca²⁺) is recorded.

-

Antagonist Application: this compound is co-applied with the agonist, and the reduction in the amplitude of the inward current is measured.

-

Data Analysis: The concentration-dependent inhibition of the agonist-evoked current is used to determine the IC₅₀ value for this compound. Voltage-jump experiments can be used to investigate the voltage dependency of the block.[2]

In Vivo Blood Pressure Measurement

Objective: To assess the effect of this compound on arterial blood pressure in an intact animal model.

Methodology:

-

Animal Preparation: An animal (e.g., a rat) is anesthetized, and catheters are inserted into an artery (e.g., femoral or carotid artery) for blood pressure measurement and a vein (e.g., jugular vein) for drug administration.[6][13]

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Data Recording: MAP and HR are continuously monitored to determine the magnitude and duration of the hypotensive effect.

-

Data Analysis: Dose-response curves for the change in MAP are constructed to evaluate the in vivo potency of this compound.

Structure-Activity Relationship (SAR)

The ganglionic blocking activity of bis-quaternary ammonium compounds like this compound is critically dependent on their chemical structure.

Logical Relationship of SAR for Bis-Quaternary Ammonium Blockers

Key SAR principles for this class of compounds include:

-

Quaternary Ammonium Groups: The two positively charged quaternary ammonium heads are essential for binding to the anionic sites on the nicotinic receptor.[4]

-

Polymethylene Chain Length: The length of the polymethylene chain connecting the two quaternary ammonium groups is a critical determinant of both potency and selectivity. For ganglionic blockade, a chain of five or six methylene units (as in pentamethonium and hexamethonium) is generally optimal. Shorter or longer chains tend to decrease ganglionic blocking activity.[14] Compounds with longer chains (e.g., decamethonium with ten methylene units) exhibit greater activity at the neuromuscular junction.[3]

-

Substituents on the Nitrogen Atoms: The nature of the alkyl groups on the quaternary nitrogens also influences activity.

Conclusion

This compound is a potent ganglionic blocking agent that acts primarily as a competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia. While specific quantitative data for this compound are sparse, its pharmacological profile can be largely inferred from studies on the prototypical ganglionic blocker, hexamethonium. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its mechanism of action, potency, and physiological effects. A thorough understanding of the structure-activity relationships for bis-quaternary ammonium compounds is crucial for the design of novel nicotinic receptor modulators with improved selectivity and therapeutic potential. Further research is warranted to fully characterize the quantitative pharmacology of this compound and its potential applications in modern pharmacology and drug development.

References

- 1. Channel-blocking activity is a possible mechanism for a selective ganglionic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure-activity relationship between phenylene-polymethylene bis-ammonium derivatives and their neuromuscular blocking action on mouse phrenic nerve-diaphragm muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. isolated rat ileum: Topics by Science.gov [science.gov]

- 9. Is ganglionic transmission through nicotinic receptors essential for the peristaltic reflex in the guinea-pig ileum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Effect of methylguanidine on rat blood pressure: role of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of methoctramine-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

Azamethonium: An In-depth Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Azamethonium is a quaternary ammonium salt that has been historically investigated for its ganglion-blocking properties. For any pharmaceutical compound, a thorough understanding of its aqueous solubility and stability is fundamental to its development, formulation, and therapeutic application. Aqueous solubility influences bioavailability and formulation strategies, while stability data are critical for determining shelf-life, storage conditions, and potential degradation pathways.

This guide details the standard experimental procedures for generating robust and reliable data on the solubility and stability of compounds such as this compound in aqueous solutions.

This compound: Physicochemical Properties

This compound bromide is the dibromide salt of the this compound cation. Basic physicochemical information is available from various chemical databases.

| Property | Value | Source |

| Chemical Name | ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium dibromide | PubChem[1] |

| Molecular Formula | C₁₃H₃₃Br₂N₃ | PubChem[1] |

| Molecular Weight | 391.23 g/mol | PubChem[1] |

| Physical Description | Crystalline solid | (General) |

| Melting Point | 212-215 °C | ChemicalBook |

Aqueous Solubility of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor in its dissolution and subsequent absorption. As a salt, this compound bromide is expected to be soluble in water. However, its solubility can be influenced by factors such as pH, temperature, and the presence of other ions in the solution.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific aqueous medium at a constant temperature.

Materials:

-

This compound bromide powder

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate, acetate, borate buffers covering a physiologically relevant pH range)

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of this compound bromide is added to a known volume of the aqueous medium (e.g., purified water or a specific pH buffer) in a sealed container.

-

The suspension is agitated in a constant temperature shaker (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and clarified by centrifugation and/or filtration to remove any undissolved solid particles.

-

The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method.

Data Presentation: Illustrative Solubility Data

Disclaimer: The following tables contain placeholder data for illustrative purposes, as specific experimental values for this compound bromide are not publicly available.

Table 1: Illustrative Aqueous Solubility of this compound Bromide at 25 °C

| Solvent (Aqueous Medium) | pH | Illustrative Solubility (mg/mL) |

|---|---|---|

| Purified Water | ~7.0 | > 100 |

| 0.1 M HCl | 1.0 | > 100 |

| Acetate Buffer | 4.5 | > 100 |

| Phosphate Buffer | 7.4 | > 100 |

| Borate Buffer | 9.0 | > 100 |

Table 2: Illustrative Effect of Temperature on this compound Bromide Solubility in Purified Water

| Temperature (°C) | Illustrative Solubility (mg/mL) |

|---|---|

| 4 | > 100 |

| 25 | > 100 |

| 37 | > 100 |

Visualization of Experimental Workflow

Stability of this compound in Aqueous Solutions

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as pH, temperature, and light. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound bromide solution of known concentration (e.g., 1 mg/mL)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

High-intensity light source with controlled temperature and humidity (for photostability)

-

Oven for thermal degradation studies

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Hydrolysis:

-

Acidic: Mix the this compound solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).

-

Neutral: Mix the this compound solution with an equal volume of purified water. Store at an elevated temperature (e.g., 60 °C).

-

Basic: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store at room temperature.

-

-

Oxidation:

-

Mix the this compound solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Store at room temperature, protected from light.

-

-

Thermal Degradation:

-

Store the this compound solution in an oven at a high temperature (e.g., 80 °C).

-

-

Photostability:

-

Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products.

Data Presentation: Illustrative Stability Data

Disclaimer: The following table contains placeholder data for illustrative purposes.

Table 3: Illustrative Forced Degradation Data for this compound Bromide

| Stress Condition | Duration | Temperature | Illustrative % Assay Remaining | Illustrative Observations |

|---|---|---|---|---|

| 0.1 M HCl | 24 hours | 60 °C | 95% | Minor degradation observed. |

| 0.1 M NaOH | 8 hours | 25 °C | 88% | Significant degradation with one major degradation product. |

| 3% H₂O₂ | 24 hours | 25 °C | >99% | No significant degradation observed. |

| Heat | 48 hours | 80 °C | 98% | Slight degradation. |

| Light (ICH Q1B) | - | 25 °C | >99% | No significant degradation observed. |

Visualization of Experimental and Logical Workflows

Analytical Methodologies

A validated stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Key characteristics of a suitable HPLC method:

-

Specificity: The method must be able to resolve the parent compound (this compound) from any degradation products and formulation excipients.

-

Linearity: A linear relationship should exist between the detector response and the concentration of this compound over a defined range.

-

Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

-

Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Conclusion

References

Hexamethonium: A Technical Guide to its In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethonium is a classic pharmacological tool, a non-depolarizing ganglionic blocker that acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1][2] By blocking these receptors, Hexamethonium effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, making it a valuable agent for studying the roles of the autonomic nervous system in various physiological processes.[1][2] This technical guide provides an in-depth comparison of the in vivo and in vitro effects of Hexamethonium, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Hexamethonium primarily exerts its effects by blocking the ion pore of neuronal nAChRs in autonomic ganglia, rather than competing with acetylcholine for its binding site.[2] This non-competitive antagonism leads to a reduction in the firing of postganglionic neurons, thereby diminishing both sympathetic and parasympathetic outflow to target organs.[3] The consequences of this dual blockade are widespread and depend on the dominant autonomic tone of the specific organ system. For instance, the blockade of sympathetic ganglia leads to vasodilation and a decrease in blood pressure, while the blockade of parasympathetic ganglia can result in effects like reduced salivation and gastrointestinal motility.[2][3]

Quantitative Data

The following tables summarize the quantitative effects of Hexamethonium observed in various in vivo and in vitro studies.

In Vivo Effects of Hexamethonium

| Parameter | Species | Model | Hexamethonium Dose | Route of Administration | Observed Effect | Reference |

| Mean Arterial Pressure (MAP) | Rat | Spontaneously Hypertensive Rats (SHRs) | Two highest of four unspecified doses | Intravenous | Significant reduction in MAP, greater than in Wistar rats.[1][4][5] | [1] |

| Renal Sympathetic Nerve Activity (RSNA) | Rat | Spontaneously Hypertensive Rats (SHRs) | Two highest of four unspecified doses | Intravenous | Significant reduction in RSNA, greater than in Wistar rats.[1] | [1] |

| Heart Rate (HR) | Rat | Spontaneously Hypertensive Rats (SHRs) | Four unspecified doses | Intravenous | Significant reduction in HR.[1] | [1] |

| Reticular Contractions | Sheep | Conscious Sheep | 1.25 to 20 mg/kg | Subcutaneous | Dose-related inhibition for 0.5 to 5 hours.[6] | [6] |

| Vasodilator Responses | Cat | Anesthetized Cat | 1, 3, and 10 mg/kg | Intravenous | Suppression of vasodilator responses mediated by the chorda tympani ganglion.[7] | [7] |

| Cerebral Blood Flow | Rat | Spontaneously Hypertensive Rats with moderate cerebral ischaemia | 10 mg/kg | Intravenous | Slight increase in cerebral blood flow.[8] | [8] |

| Visceral Pain (Stretching Behavior) | Mouse | Acetic acid-induced visceral pain | 1 mg/kg | Not specified | Blocked nicotine's antinociceptive effect on stretching behavior.[9] | [9] |

| Visceral Pain (Conditioned Place Aversion) | Mouse | Acetic acid-induced visceral pain | 1 mg/kg | Not specified | Did not block nicotine's effect on conditioned place aversion.[9] | [9] |

In Vitro Effects of Hexamethonium

| Receptor/Tissue | Species/System | Assay Type | Hexamethonium Concentration | Parameter | Value | Reference |

| Cardiac M2 Muscarinic Receptors | Guinea-pig Left Atria | Functional Assay | Not specified | pKB | 3.80 | [4] |

| Canine Saphenous Vein Muscarinic Receptors | Dog | Functional Assay | Not specified | pKB | 3.75 | [4] |

| Cardiac M2 Muscarinic Receptors | Not specified | Radioligand Binding | Not specified | pKi | 3.68 | [4] |

| Cerebrocortical M1 Muscarinic Receptors | Not specified | Radioligand Binding | Not specified | pKi | 3.28 | [4] |

| Submaxillary Gland M3 Muscarinic Receptors | Not specified | Radioligand Binding | Not specified | pKi | 2.61 | [4] |

| Nicotinic Receptors in Human Brain | Human Brain Membranes | Radioligand Binding | >50 µM | IC50 | >50 µM | [10] |

| α3β4α5 Nicotinic Acetylcholine Receptors | Transfected Cells | Calcium Flux Assay | Not specified | IC50 | Not specified, non-competitive antagonism | [11] |

| Frog Skeletal Muscle Cholinoceptors | Frog | Voltage-clamp | Not specified | Equilibrium Constant for Competitive Antagonism | ~200 µM (at +50 mV) | [12] |

| Aplysia Neuronal Acetylcholine Receptors | Aplysia | Voltage- and concentration-jump relaxation analysis | Not specified | Association Rate Constant (kf) | 5 x 10^4 M-1.sec-1 | [13] |

| Aplysia Neuronal Acetylcholine Receptors | Aplysia | Voltage- and concentration-jump relaxation analysis | Not specified | Dissociation Rate Constant (kb) | 0.24–0.29 sec-1 | [13] |

Experimental Protocols

In Vivo: Measurement of Blood Pressure in Rats using Telemetry

This protocol describes the continuous measurement of blood pressure in conscious, unrestrained rats using implantable radio telemetry devices.[13][14][15]

1. Animal Preparation and Surgical Implantation:

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) or normotensive control rats (e.g., Wistar).[1]

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the abdominal aorta.[14][15]

-

Carefully isolate the aorta from the surrounding tissue.

-

Insert the catheter of the telemetry transmitter into the aorta and advance it to the desired position.

-

Secure the catheter in place with surgical glue and sutures.

-

Place the body of the transmitter in the peritoneal cavity and suture the abdominal wall and skin.[14][15]

-

-

Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for at least one week before starting the experiment.

2. Hexamethonium Administration and Data Acquisition:

-

Hexamethonium Solution: Prepare a sterile solution of Hexamethonium bromide in saline.

-

Administration: Administer Hexamethonium via intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dose.[1][6] For continuous blockade, an infusion pump can be used.

-

Data Recording: The telemetry system will continuously record blood pressure and heart rate data. Data is typically collected and analyzed using specialized software.

In Vitro: Isolated Tissue Bath Assay

This protocol outlines the procedure for studying the effects of Hexamethonium on the contractility of isolated smooth muscle tissue, such as guinea-pig ileum or canine saphenous vein.[16][17][18][19][20]

1. Tissue Preparation:

-

Tissue Source: Euthanize the animal (e.g., guinea pig, dog) and dissect the desired tissue (e.g., ileum, saphenous vein).

-

Preparation: Clean the tissue of any adhering fat and connective tissue and cut it into segments of appropriate size.

-

Mounting: Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[17] One end of the tissue is fixed, and the other is connected to a force transducer.

2. Experimental Procedure:

-

Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes) under a resting tension.

-

Drug Addition:

-

To determine the antagonistic effect of Hexamethonium, first establish a concentration-response curve for an agonist (e.g., carbachol).

-

Wash the tissue and then incubate it with a known concentration of Hexamethonium for a specific period.

-

Re-establish the agonist concentration-response curve in the presence of Hexamethonium.

-

-

Data Analysis: The contractile responses are recorded and analyzed to determine parameters such as pKB or pA2 values, which quantify the antagonist potency of Hexamethonium.

Visualizations

Signaling Pathway of Hexamethonium's Action

Caption: Hexamethonium blocks neurotransmission in autonomic ganglia.

Experimental Workflow for In Vivo Blood Pressure Measurement

Caption: Workflow for in vivo blood pressure studies with Hexamethonium.

Logical Relationship: In Vivo vs. In Vitro Effects

Caption: Relationship between Hexamethonium's in vitro and in vivo effects.

Conclusion

Hexamethonium remains an indispensable tool in pharmacology for elucidating the complex roles of the autonomic nervous system. Its well-characterized mechanism of action as a ganglionic blocker provides a clear basis for interpreting its physiological effects. This guide has provided a comprehensive overview of the quantitative differences and similarities between Hexamethonium's in vivo and in vitro actions, along with detailed protocols and visual aids to facilitate further research and drug development. A thorough understanding of its effects in both whole-organism and isolated systems is crucial for its effective application in scientific inquiry.

References

- 1. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexamethonium - Wikipedia [en.wikipedia.org]

- 3. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the autonomic ganglion blocking agent hexamethonium on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of hexamethonium on cerebral blood flow and cerebral function during relative cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of nicotine and alpha-7 nicotinic modulators on visceral pain-induced conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]

- 16. reprocell.com [reprocell.com]

- 17. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 18. radnoti.com [radnoti.com]

- 19. cdn.adinstruments.com [cdn.adinstruments.com]

- 20. file.yzimgs.com [file.yzimgs.com]

Azamethonium's Role in the Investigation of Autonomic Reflexes: A Technical Guide

Introduction

Azamethonium is a quaternary ammonium compound that functions as a nicotinic acetylcholine receptor (nAChR) antagonist. It belongs to the class of drugs known as ganglionic blockers.[1][2] These agents are pivotal in experimental pharmacology for their ability to non-selectively block neurotransmission in all autonomic ganglia, thereby inhibiting both the sympathetic and parasympathetic nervous systems.[3][4] This comprehensive blockade allows researchers to investigate the tonic influence and reflex functions of the autonomic nervous system on various organ systems. This guide will provide an in-depth overview of this compound's mechanism of action, its application in studying autonomic reflexes, detailed experimental protocols, and quantitative data from relevant studies.

Mechanism of Action

The autonomic nervous system is comprised of sympathetic and parasympathetic divisions, both of which utilize a two-neuron chain to innervate target organs: a preganglionic neuron originating in the central nervous system and a postganglionic neuron in a peripheral ganglion.[5][6] Acetylcholine (ACh) released from preganglionic neurons acts on nAChRs on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse.[5]

This compound exerts its effect by acting as a non-depolarizing antagonist at these ganglionic nAChRs.[3] It blocks the ion channel of the receptor, preventing the influx of sodium and potassium ions that is necessary for the generation of an excitatory postsynaptic potential.[3] This blockade is not surmounted by increasing concentrations of ACh.[2] It is important to note that this compound does not significantly affect muscarinic acetylcholine receptors, which are located on the target organs of the parasympathetic nervous system, nor the nicotinic receptors at the neuromuscular junction.[3] This selectivity for ganglionic nAChRs makes it a valuable tool for isolating the effects of the autonomic ganglia.

Applications in Studying Autonomic Reflexes

The non-selective blockade of both sympathetic and parasympathetic ganglia by this compound allows for the elucidation of the net effect of the autonomic nervous system on a particular physiological parameter. By observing the changes in function following the administration of this compound, researchers can infer the dominant autonomic tone to a specific organ or system.

Cardiovascular System

In the cardiovascular system, this compound has been instrumental in studying the autonomic control of blood pressure and heart rate. The administration of this compound typically leads to a fall in blood pressure, indicating a tonic sympathetic vasoconstrictor tone. The effect on heart rate can be more variable and depends on the preexisting balance between sympathetic and parasympathetic tone to the sinoatrial node.

Gastrointestinal System

This compound has also been employed to investigate the role of the autonomic nervous system in regulating gastrointestinal motility and secretion. By blocking the extrinsic innervation via the autonomic ganglia, the intrinsic activity of the enteric nervous system can be studied.[7]

Quantitative Data

The following tables summarize quantitative data from studies utilizing ganglionic blockers like Hexamethonium, a compound with a similar mechanism of action to this compound, to investigate autonomic reflexes.

Table 1: Effect of Hexamethonium on Cardiovascular Parameters in Rats

| Parameter | Animal Model | Hexamethonium Dose | Change from Baseline | Reference |

| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHRs) | High Dose | Greater reduction compared to Wistar rats | [8] |

| Mean Arterial Pressure (MAP) | Wistar Rats | High Dose | Significant reduction | [8] |

| Renal Sympathetic Nerve Activity (RSNA) | Spontaneously Hypertensive Rats (SHRs) | High Dose | Greater reduction compared to Wistar rats | [8] |

| Renal Sympathetic Nerve Activity (RSNA) | Wistar Rats | High Dose | Significant reduction | [8] |

| Heart Rate (HR) | Spontaneously Hypertensive Rats (SHRs) | All Doses | Significant reduction | [8] |

| Heart Rate (HR) | Wistar Rats | All Doses | Significant reduction | [8] |

| Heart Rate | Hypertensive Rats (subtotal nephrectomy) | Not specified | Intrinsic heart rate similar to control after blockade | [9] |

Table 2: Effect of Hexamethonium on Gastrointestinal Motility in Sheep

| Parameter | Hexamethonium Dose (subcutaneous) | Duration of Inhibition | Reference |

| Reticular Contractions | 1.25 mg/kg | 0.5 hours | [7] |

| Reticular Contractions | 20 mg/kg | 5 hours | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for in vivo and in vitro experiments utilizing a ganglionic blocker like this compound.

Protocol 1: In Vivo Study of Cardiovascular Reflexes in Anesthetized Rats

Objective: To determine the role of the autonomic nervous system in the maintenance of blood pressure and heart rate.

Materials:

-

Male Wistar rats

-

Anesthetic (e.g., urethane)

-

Catheters for arterial and venous access

-

Pressure transducer and recording system

-

This compound solution

-

Saline solution (vehicle control)

Procedure:

-

Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

-

Insert a catheter into the carotid artery for the measurement of arterial blood pressure.

-

Insert a catheter into the jugular vein for the administration of drugs.

-

Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

-

Administer a bolus intravenous injection of this compound at a predetermined dose.

-

Continuously record MAP and HR and observe the changes following drug administration.

-

The experiment can be extended to study the effect of this compound on cardiovascular reflexes by introducing a stimulus (e.g., a pressor or depressor agent) before and after ganglionic blockade.

Protocol 2: In Vitro Study of Neuromuscular Transmission in a Rat Phrenic Nerve-Hemidiaphragm Preparation

Objective: To investigate the presynaptic and postsynaptic effects of this compound at the neuromuscular junction.

Materials:

-

Rat phrenic nerve-hemidiaphragm preparation

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Supramaximal electrical stimulator for the phrenic nerve

-

Force transducer to measure muscle contraction

-

This compound solution

-

Other neuromuscular blocking agents for comparison (e.g., vecuronium, decamethonium)

Procedure:

-

Dissect the phrenic nerve-hemidiaphragm from a rat and mount it in the organ bath.

-

Attach the diaphragm to the force transducer to record isometric contractions.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses to elicit twitch responses.

-

Allow the preparation to equilibrate and establish a stable baseline of twitch responses.

-

Add this compound to the organ bath in a cumulative manner to generate a concentration-response curve.

-

Record the inhibition of the twitch response at each concentration.

-

The interaction of this compound with other neuromuscular agents can be studied using isobolographic analysis.[10]

Visualizations

Signaling Pathway of Ganglionic Blockade

Caption: Signaling pathway of ganglionic blockade by this compound.

Experimental Workflow for Studying Autonomic Reflexes

Caption: A typical experimental workflow for in vivo studies.

This compound and other ganglionic blocking agents are indispensable tools in autonomic pharmacology. Their ability to produce a generalized blockade of the autonomic nervous system provides a powerful method for investigating the fundamental roles of the sympathetic and parasympathetic divisions in regulating physiological processes. While their clinical use has been largely superseded by more specific drugs, their utility in a research setting remains significant for dissecting the complexities of autonomic control. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize these compounds in their studies of autonomic reflexes.

References

- 1. Nicotinic antagonist - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Hexamethonium - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Acetylcholine - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of autonomic nervous system on heart rate in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Whole-Cell Patch Clamp Technique with Hexamethonium Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The whole-cell patch clamp technique is a gold-standard electrophysiological method for investigating the properties of ion channels and receptors in the cell membrane of excitable cells such as neurons, cardiomyocytes, and muscle fibers.[1][2][3] This technique allows for the high-fidelity recording of ionic currents across the entire cell membrane, providing invaluable insights into cellular physiology and pharmacology.[1][2] These application notes provide a detailed protocol for utilizing the whole-cell patch clamp technique in conjunction with Hexamethonium, a well-characterized antagonist of nicotinic acetylcholine receptors (nAChRs), to study the function of these ligand-gated ion channels.

Hexamethonium is a non-depolarizing ganglionic blocker that acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist.[4][5] It primarily functions by blocking the ion pore of the nAChR, rather than competing with acetylcholine for its binding site.[4] This makes it a valuable tool for isolating and characterizing nAChR-mediated currents in various cell types. This document will cover the mechanism of action of Hexamethonium, provide detailed experimental protocols for its application in whole-cell patch clamp recordings, present quantitative data on its effects, and visualize the relevant signaling pathways and experimental workflows.

Mechanism of Action of Hexamethonium

Hexamethonium exerts its antagonistic effect on nAChRs through a mechanism of open-channel block. This means that it enters and occludes the ion channel pore after the receptor has been activated by an agonist, such as acetylcholine (ACh). The block is voltage-dependent, with its potency increasing as the membrane potential becomes more negative (hyperpolarized).[6] This voltage dependence arises from the charged nature of the Hexamethonium molecule, which is driven into the channel pore by the electrical field across the membrane. While it is primarily a channel blocker, some studies suggest it may also have a competitive antagonism component at the ACh binding site.[6] Hexamethonium is selective for neuronal nAChRs and does not significantly affect muscarinic acetylcholine receptors (mAChRs) or nAChRs at the neuromuscular junction.[4]

Data Presentation

The following tables summarize the quantitative data regarding the effects of Hexamethonium on nAChR-mediated currents as determined by electrophysiological studies.

| Parameter | Value | Cell Type / Receptor Subtype | Experimental Condition | Reference |

| IC₅₀ | ~2.2 µM | Bovine Adrenal Chromaffin Cells | Whole-cell patch clamp, -60 mV holding potential | [7] |

| Equilibrium Constant (Kd) for competitive antagonism | ~200 µM | Frog Skeletal Muscle | Voltage-clamp, +50 mV | [6] |

| Voltage Dependence of Block | e-fold increase in reduction of endplate current with a 38 mV hyperpolarization | Frog Skeletal Muscle | Voltage-clamp | [6] |

| Effect on Endplate Current Decay | Slight prolongation at hyperpolarized potentials (> -100 mV) | Frog Skeletal Muscle | Voltage-clamp | [6] |

| Effect on Quantal Content | 30-40% increase at low stimulation frequencies (0.5-2 Hz) | Rat Phrenic Nerve/Hemidiaphragm | Voltage-clamp | [7] |

Experimental Protocols

Solutions and Reagents

External (Extracellular) Solution (ECS):

| Component | Concentration (mM) |

| NaCl | 140 |

| KCl | 2.5 |

| CaCl₂ | 2 |

| MgCl₂ | 1 |

| HEPES | 10 |

| Glucose | 10 |

| pH | 7.4 (adjusted with NaOH) |

| Osmolarity | ~310-320 mOsm |

Internal (Pipette) Solution (ICS):